molecular formula C17H23N5O2 B5603076 1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide

1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide

Cat. No.: B5603076
M. Wt: 329.4 g/mol
InChI Key: UPEZUMYBNOYQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.18517499 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mammalian Topoisomerase II Inhibition

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a compound structurally related to "1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide," exhibits potent inhibitory activity against mammalian topoisomerase II. This activity translates to modest in vitro cytotoxicity and in vivo activity against P388, demonstrating the compound's potential as an anticancer agent (Wentland et al., 1993).

Cocrystallization with Antitubercular Drugs

Research into the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drug pyrazinoic acid highlights the structural compatibility and potential for forming both salts and cocrystals with relevant molecules. This study provides insights into the molecular interactions and potential applications of related compounds in tuberculosis treatment (Karothu Durga Prasad et al., 2015).

Synthesis and Reactions as an Antibacterial Agent

The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including reactions with pyrrolidine and piperidine, demonstrates the compound's utility in developing antibacterial agents. These compounds show promising antibacterial properties, underscoring their potential in medical applications (Miyamoto et al., 1987).

Adenosine Receptor Antagonism

Compounds with structural similarities to "this compound" have been identified as potent and selective antagonists for A1-adenosine receptors, highlighting potential applications in the treatment of conditions mediated by these receptors (Shamim et al., 1988).

Synthetic Applications

The synthesis of cyclopropanone equivalents from 3-chloropropionic acid, involving reactions with nucleophiles, showcases the versatility of related compounds in organic synthesis, offering pathways to a variety of chemical structures (Wasserman et al., 1989).

Properties

IUPAC Name

1-cyclopropyl-5-oxo-N-(1-pyrazin-2-ylpiperidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c23-16-9-12(11-22(16)14-1-2-14)17(24)20-13-3-7-21(8-4-13)15-10-18-5-6-19-15/h5-6,10,12-14H,1-4,7-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEZUMYBNOYQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)NC3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.